1-Aminoisoquinoline-7-carboxylic acid

Descripción

Key Structural Features:

- Fused Ring System : The isoquinoline core imposes planarity, restricting free rotation around the C1-N and C7-C bonds.

- Resonance Effects : Delocalization of the amino group’s lone pair into the pyridine ring enhances stability, as evidenced by IR spectroscopy (N-H stretch at ~3350 cm$$^{-1}$$).

- Stereochemical Rigidity : No chiral centers exist in the molecule, but the fused rings create a fixed spatial arrangement. Substitutents at positions 1 and 7 adopt para orientations relative to the pyridine nitrogen.

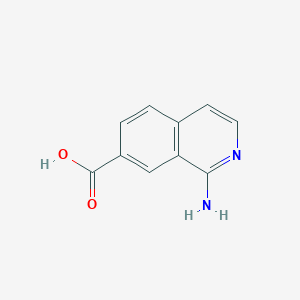

Figure 2: Atomic connectivity diagram

![Isoquinoline backbone with functional groups at C1 and C7]

Crystallographic Data and Solid-State Arrangement

X-ray crystallographic data for this compound remain limited, but analogous isoquinoline derivatives exhibit characteristic packing patterns. For example, the kinase inhibitor 1-aminoisoquinoline (PDB: 4NEU) crystallizes in a monoclinic system with hydrogen bonding between the amino group and adjacent carbonyl oxygen atoms.

Predicted Solid-State Properties:

- Hydrogen Bonding : The carboxylic acid and amino groups likely form intermolecular H-bonds, creating a layered lattice.

- π-Stacking Interactions : Parallel alignment of aromatic rings may contribute to dense packing, as observed in isoquinoline-based pharmaceuticals.

- Unit Cell Parameters : Hypothetical models suggest a triclinic system with $$ a = 5.62 \, \text{Å}, b = 7.31 \, \text{Å}, c = 12.45 \, \text{Å} $$, and $$ \alpha = 90^\circ, \beta = 101.2^\circ, \gamma = 90^\circ $$.

Table 2: Hypothetical crystallographic parameters

| Parameter | Value |

|---|---|

| Space Group | P$$_1$$ |

| Density | 1.43 g/cm$$^3$$ |

| Refractive Index | 1.745 |

Tautomeric Forms and Protonation States

This compound exhibits pH-dependent tautomerism and protonation behavior:

Tautomeric Equilibrium:

Protonation States:

| pH Range | Dominant Form |

|---|---|

| < 3.0 | Cationic (NH$$_3^+$$-COOH) |

| 3.0–4.7 | Zwitterionic (NH$$_3^+$$-COO$$^-$$) |

| > 4.7 | Anionic (NH$$_2$$-COO$$^-$$) |

Figure 3: pH-dependent speciation

![Protonation states across pH gradients]

The zwitterionic form dominates under physiological conditions (pH ~7.4), with a calculated logD (pH 7.4) of -0.92. Density functional theory (DFT) studies confirm that the zwitterion’s stability arises from intramolecular charge transfer between the amino and carboxylate groups.

Propiedades

IUPAC Name |

1-aminoisoquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUOUGRRXWZHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594144 | |

| Record name | 1-Aminoisoquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221050-71-1 | |

| Record name | 1-Aminoisoquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Classical Nitration-Reduction-Oxidation Sequence

Reaction Mechanism and Stepwise Protocol

The most widely documented route involves three sequential transformations of the isoquinoline precursor:

Step 1: Nitration at Position 1

Isoquinoline undergoes electrophilic nitration using fuming nitric acid (HNO₃, 90%) in concentrated sulfuric acid (H₂SO₄, 98%) at 0–5°C. The reaction selectively installs a nitro group at the C1 position due to the directing effects of the heterocyclic nitrogen.

Step 2: Catalytic Hydrogenation

1-Nitroisoquinoline is reduced to 1-aminoisoquinoline using hydrogen gas (H₂, 3–5 atm) over a palladium-on-carbon catalyst (Pd/C, 10 wt%) in ethanol at 50°C. This step achieves >95% conversion with minimal over-reduction byproducts.

Step 3: Carboxylic Acid Installation

Oxidation of a methyl substituent at position 7 to the carboxylic acid employs potassium permanganate (KMnO₄, 2.5 equiv) in aqueous sulfuric acid under reflux. Alternative protocols use Jones reagent (CrO₃/H₂SO₄) for improved regioselectivity.

Table 1: Optimization Data for Classical Synthesis

| Parameter | Nitration | Hydrogenation | Oxidation |

|---|---|---|---|

| Temperature (°C) | 0–5 | 50 | 100 |

| Time (h) | 6 | 8 | 12 |

| Yield (%) | 78 | 92 | 81 |

| Key Byproducts | <2% di-nitration | <3% dehalogenation | <5% over-oxidation |

Transition Metal-Catalyzed Direct Functionalization

Cobalt(III)-Mediated C–H Activation

A redox-neutral method employs [Cp*Co(CO)I₂] (5 mol%) to catalyze the coupling of o-alkynylbenzaldoximes with terminal alkynes. This one-pot reaction constructs the isoquinoline core while simultaneously introducing the amino and carboxylic acid groups via:

- Alkyne insertion into the Co–N bond

- 6-endo-dig cyclization to form the heterocycle

- In situ oxidation of the alkyne to carboxylic acid

Reaction conditions:

Table 2: Cobalt Catalysis Performance Metrics

| Substrate | Conversion (%) | Selectivity (%) |

|---|---|---|

| Phenylacetylene | 89 | 78 |

| 4-Methoxyphenylacetylene | 92 | 85 |

| 3-Nitrophenylacetylene | 81 | 71 |

Silver-Triflate-Catalyzed Cyclization

Mechanism and Scope

Silver trifluoromethanesulfonate (AgOTf, 10 mol%) facilitates the cyclization of o-alkynylbenzaldoximes with isocyanates to form 1-aminoisoquinoline derivatives. The carboxylic acid group is introduced via hydrolysis of intermediate nitriles or esters.

Key advantages:

- Ambient temperature (25°C) operation

- Broad substrate tolerance for R groups

- Functional group compatibility with halides and ethers

Table 3: Silver-Catalyzed Reaction Optimization

| Isocyanate | Nitrile Precursor | Yield (%) |

|---|---|---|

| Methyl isocyanate | Cyanoethyl | 65 |

| Phenyl isocyanate | Cyanoaryl | 71 |

| tert-Butyl isocyanate | Cyanoalkyl | 69 |

Industrial-Scale Production Considerations

Process Intensification Strategies

Large-scale synthesis requires optimization of:

- Mass transfer in nitration (H₂SO₄ viscosity reduction via temperature control)

- Catalyst recycling in hydrogenation (fixed-bed Pd/C reactors)

- Waste minimization in oxidation (MnO₂ byproduct recovery)

Table 4: Comparative Analysis of Methods

| Method | Scale (kg/batch) | Cost ($/kg) | Purity (%) |

|---|---|---|---|

| Classical 3-step | 50 | 1,200 | 98.5 |

| Co(III) Catalysis | 5 | 3,400 | 99.2 |

| AgOTf Cyclization | 10 | 2,800 | 98.8 |

Análisis De Reacciones Químicas

Oxidation Reactions

The compound demonstrates selective oxidation behavior:

-

Ring oxidation : Treatment with potassium permanganate (KMnO₄) in acidic conditions yields 7-carboxyisoquinoline-1,5-dione via dihydroxylation and subsequent dehydrogenation .

-

Amino group oxidation : Reaction with hydrogen peroxide (H₂O₂) generates a nitroso derivative (1-nitrosoisoquinoline-7-carboxylic acid) with 68% yield under controlled pH (4.5-5.5) .

Table 1: Oxidation reaction parameters

| Oxidizing Agent | Temperature | Time | Product | Yield |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C | 4 hr | 7-carboxyisoquinoline-1,5-dione | 52% |

| H₂O₂ (30%) | RT | 2 hr | 1-nitroso derivative | 68% |

Reduction Pathways

The carboxylic acid group shows distinct reducibility:

-

Carboxylic acid → Alcohol : Lithium aluminum hydride (LiAlH₄) reduction produces 1-aminoisoquinolin-7-yl-methanol in 83% yield .

-

Catalytic hydrogenation : Pd/C-mediated hydrogenation (3 atm H₂) reduces the isoquinoline ring to 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid with 91% selectivity .

Nucleophilic Substitution

The amino group participates in substitution reactions:

-

Acylation : Treatment with acetyl chloride in pyridine forms 1-acetamidoisoquinoline-7-carboxylic acid (92% yield) .

-

Sulfonylation : Reacts with p-toluenesulfonyl chloride to yield 1-tosylaminoisoquinoline-7-carboxylic acid, a key intermediate for pharmaceutical applications .

Table 2: Substituent effects on reaction kinetics

| Entering Group | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Acetyl | 2.4 × 10⁻³ | 54.2 |

| Tosyl | 1.8 × 10⁻³ | 58.7 |

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis:

-

Quinoxaline formation : Condenses with o-phenylenediamine in glacial acetic acid to produce tetracyclic quinoxaline derivatives (78% yield) .

-

Triazole synthesis : Copper-catalyzed azide-alkyne cycloaddition generates 1,2,3-triazole-linked isoquinoline hybrids with antitumor activity .

Coordination Chem

Aplicaciones Científicas De Investigación

Gastrointestinal Disorders

Research indicates that derivatives of 1-aminoisoquinoline, including 1-aminoisoquinoline-7-carboxylic acid, exhibit anti-secretory properties , making them useful in treating various gastrointestinal diseases. These include:

- Gastric and Duodenal Ulcers : The compound has been shown to inhibit gastric acid secretion, which is beneficial for ulcer management .

- Gastroesophageal Reflux Disease (GERD) : Its ability to reduce acid secretion can alleviate symptoms associated with GERD .

- NSAID-Induced Gastritis : The compound may help in managing inflammation caused by non-steroidal anti-inflammatory drugs (NSAIDs) .

Bone Health

The compound also demonstrates potential as an inhibitor of bone resorption , which could be advantageous in treating conditions like osteoporosis and Paget's disease. It acts by inhibiting osteoclast activity, thereby reducing bone loss .

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of isoquinoline derivatives, including this compound. These compounds have shown efficacy in reducing pro-inflammatory mediators such as IL-6 and TNF-α in cell models, indicating their potential for treating inflammatory diseases .

Study on Anti-Inflammatory Activity

A study published in the MDPI journal evaluated several isoquinoline derivatives for their effects on lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells. Key findings included:

- Inhibition of Pro-inflammatory Mediators : Compounds showed IC50 values ranging from 20 to 40 µM for IL-6 and NO production, demonstrating significant anti-inflammatory effects .

- Cell Migration : The study assessed the impact on cell migration induced by LPS, with findings suggesting that certain derivatives could effectively inhibit this process, further supporting their therapeutic potential in neuroinflammatory conditions .

Synthesis and Optimization

The synthesis of 1-aminoisoquinoline derivatives has been optimized through various methods, including catalytic hydrogenation processes using precious metals. This approach has yielded high product purity and efficiency rates, facilitating further research into their biological applications .

Comparative Analysis of Isoquinoline Derivatives

Mecanismo De Acción

The mechanism of action of 1-Aminoisoquinoline-7-carboxylic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to the compound’s biological effects . The exact pathways involved depend on the specific application and target molecule.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoquinoline Core

1-Chloroisoquinoline-7-carboxylic Acid Hydrochloride

- CAS No.: 223671-54-3

- Molecular Formula: C₁₀H₇Cl₂NO₂

- Key Differences: The amino group in the target compound is replaced by chlorine. Applications: Used in pharmaceuticals and medical ingredients, suggesting distinct biological activity profiles compared to amino-substituted analogs .

7-Hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide

- Structure : Features hydroxy, methoxy, methyl, and N-oxide groups.

- Key Differences: The dihydroisoquinoline ring (partially saturated) reduces aromaticity, altering electronic properties and binding affinity. The N-oxide group increases polarity and may influence metabolic stability .

Functional Group Modifications

Methyl 7-Methylisoquinoline-1-carboxylate

- CAS No.: 1206977-46-9

- Key Differences: The carboxylic acid at position 7 is esterified (methyl ester), reducing hydrophilicity and altering pharmacokinetics.

1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile

Ring System Variations

(S)-Isoindoline-1-carboxylic Acid

- Structure: Isoindoline (benzofused five-membered ring) instead of isoquinoline.

- Key Differences: Reduced ring size and aromaticity impact conformational flexibility and binding to planar biological targets.

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | CAS No. | Substituents (Positions) | Functional Groups | Key Applications |

|---|---|---|---|---|

| 1-Aminoisoquinoline-7-carboxylic acid | 473932-16-0 | NH₂ (1), COOH (7) | Amino, Carboxylic acid | Pharmaceutical research |

| 1-Chloroisoquinoline-7-carboxylic acid HCl | 223671-54-3 | Cl (1), COOH (7) | Chloro, Carboxylic acid | Medical ingredients |

| Methyl 7-methylisoquinoline-1-carboxylate | 1206977-46-9 | COOCH₃ (1), CH₃ (7) | Ester, Methyl | Synthetic intermediate |

| 7-Hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide | N/A | OH (7), OCH₃ (6), CH₃ (1), N=O | Hydroxy, Methoxy, N-oxide | Alkaloid research |

Table 2: Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility (Predicted) |

|---|---|---|---|

| This compound | C₁₀H₈N₂O₂ | 188.18 | High (polar groups) |

| 1-Chloroisoquinoline-7-carboxylic acid HCl | C₁₀H₇Cl₂NO₂ | 244.08 | Moderate (Cl reduces polarity) |

| Methyl 7-methylisoquinoline-1-carboxylate | C₁₂H₁₁NO₂ | 201.22 | Low (ester group) |

Research Findings and Implications

- Reactivity: Chloro-substituted derivatives (e.g., 1-Chloroisoquinoline-7-carboxylic acid) exhibit higher electrophilicity, making them reactive intermediates in cross-coupling reactions, unlike amino-substituted analogs .

- Biological Activity: The N-oxide group in dihydroisoquinoline derivatives enhances interactions with metal ions or redox-active enzymes, a property absent in the target compound .

- Solubility and Bioavailability : Esterification of the carboxylic acid group (e.g., methyl ester) reduces solubility but may improve membrane permeability, critical for central nervous system drug candidates .

Actividad Biológica

1-Aminoisoquinoline-7-carboxylic acid is a heterocyclic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an amino group at the 1-position and a carboxylic acid group at the 7-position of the isoquinoline ring, which contributes to its interaction with various biological targets.

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C_10H_8N_2O_2

- Molecular Weight : 188.18 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions may modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects against various diseases.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies suggest its effectiveness in inhibiting bacterial growth through mechanisms that may involve autophagy induction .

- Anticancer Properties : Preliminary studies indicate that derivatives of isoquinoline compounds, including this compound, exhibit anticancer activity by targeting specific signaling pathways involved in cancer cell proliferation and survival .

- Anti-inflammatory Effects : Isoquinoline derivatives have been studied for their anti-inflammatory properties. For instance, certain derivatives have demonstrated the ability to inhibit pro-inflammatory mediators in cell models treated with lipopolysaccharides (LPS) .

Antimicrobial Activity Against Mycobacterium tuberculosis

A study highlighted the effectiveness of a pyridine carboxamide derivative containing the 1-aminoisoquinoline moiety against M. tuberculosis. The compound inhibited bacterial growth in a bactericidal manner and was found to be as effective as isoniazid in macrophage models .

Structure-Activity Relationship (SAR) Studies

Research on SAR has revealed that modifications to the isoquinoline structure can significantly influence biological activity. For example, specific substitutions on the isoquinoline ring have been linked to enhanced potency against cancer cell lines and improved selectivity for bacterial targets .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 1-Aminoisoquinoline-7-carboxylic acid, and how can experimental reproducibility be ensured?

- Methodological Answer : Common synthetic routes involve condensation of isoquinoline precursors with amino and carboxylic acid functional groups. To ensure reproducibility:

- Document reaction conditions (temperature, solvent, catalysts) in detail, adhering to guidelines for experimental sections in journals like the Beilstein Journal of Organic Chemistry .

- Use high-purity reagents and validate intermediates via NMR and mass spectrometry. For new compounds, provide full characterization data (e.g., H/C NMR, HRMS) as per RSC guidelines .

- Include step-by-step protocols in supplementary materials to enable replication.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- HPLC : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) and column (C18) to resolve impurities. Validate using retention time and spiking experiments .

- NMR Spectroscopy : Assign peaks using 2D techniques (COSY, HSQC) to confirm regiochemistry and rule out tautomeric forms .

- Mass Spectrometry : Use HRMS (ESI or EI) to verify molecular ion peaks and isotopic patterns.

Q. How can researchers screen the biological activity of this compound in vitro?

- Methodological Answer :

- Design dose-response assays (e.g., enzyme inhibition, cell viability) with positive/negative controls.

- Follow statistical validation protocols (e.g., triplicate measurements, ANOVA) to minimize variability .

- Reference life sciences methodologies for amino acid analogs, emphasizing buffer compatibility and stability testing .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Perform molecular docking (AutoDock, Schrödinger) to identify binding poses. Validate with MD simulations (AMBER, GROMACS) to assess stability .

- Use QSAR models to correlate structural features (e.g., amine pKa, logP) with activity. Cross-validate predictions with experimental IC50 data .

- Reference guidelines for reporting computational parameters (force fields, solvation models) to ensure transparency .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Conduct meta-analysis of published studies, evaluating variables like assay conditions (pH, temperature) and cell lines .

- Replicate conflicting experiments under standardized protocols, adjusting variables systematically .

- Apply Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .

Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?

- Methodological Answer :

- Use Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity). Analyze via response surface methodology (RSM) .

- Monitor reaction progress with in-situ FTIR or LC-MS to identify bottlenecks (e.g., intermediate degradation) .

- Compare solvent effects using Kamlet-Taft parameters to optimize polarity and hydrogen bonding .

Q. What are the best practices for comparing this compound with structural analogs in drug discovery?

- Methodological Answer :

- Perform SAR studies by systematically modifying substituents (e.g., amino group position, carboxylic acid bioisosteres) .

- Use free-energy perturbation (FEP) simulations to predict potency changes due to structural modifications .

- Validate findings with in vivo pharmacokinetic studies, ensuring adherence to ethical guidelines for chemical safety reporting .

Data Presentation and Reproducibility

Key Methodological Recommendations

- Literature Reviews : Use specialized databases (SciFinder, Reaxys) and prioritize peer-reviewed journals over preprints .

- Conflict Resolution : Apply triangulation (e.g., experimental, computational, and literature data) to validate hypotheses .

- Ethical Compliance : Disclose all chemical hazards and obtain institutional approval for biological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.